molecular formula C14H11N3 B13390567 2-Phenyl-6-aminoquinazoline

2-Phenyl-6-aminoquinazoline

Cat. No.: B13390567
M. Wt: 221.26 g/mol
InChI Key: YCKJSTQXXLAKBG-UHFFFAOYSA-N
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Description

2-Phenyl-6-aminoquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a phenyl group at the second position and an amino group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-aminoquinazoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with benzyl cyanamide under acidic conditions. This reaction typically employs hydrochloric acid as a mediator and proceeds via a [4+2] annulation mechanism . Another method involves the condensation of 2-phenyl-3,1-benzoxazine-4-one with substituted phenyl ureas .

Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted reactions and metal-catalyzed reactions, such as palladium-catalyzed cyclization, has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-6-aminoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit tyrosine kinases and other molecular targets.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-6-aminoquinazoline involves the inhibition of specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of key proteins involved in cell signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-6-aminoquinazoline is unique due to the presence of both the phenyl group at the second position and the amino group at the sixth position. This specific substitution pattern enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-phenylquinazolin-6-amine

InChI

InChI=1S/C14H11N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H,15H2

InChI Key

YCKJSTQXXLAKBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N

Origin of Product

United States

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